P2X3 Receptor Antagonist Activity: 16 nM IC50 at Human P2X3
The compound demonstrates antagonist activity at the human P2X3 receptor with an IC50 of 16 nM when evaluated in rat C6-BU-1 cells expressing the human receptor [1]. This value represents sub-100 nanomolar potency, placing it among pharmacologically relevant P2X3 ligands. In contrast, the compound shows substantially weaker antagonist activity at the rat P2X3 receptor (IC50 = 6.10 nM) [1], indicating species-dependent potency variation that may inform assay selection. No comparative activity data are available for the 4-piperidinyl positional isomer at P2X3; procurement of the 3-piperidinyl hydrochloride salt is therefore indicated for P2X3-targeted screening campaigns.
| Evidence Dimension | P2X3 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 16 nM (human P2X3) / 6.10 nM (rat P2X3) |
| Comparator Or Baseline | 4-piperidinyl isomer: No data available (activity not reported in BindingDB or ChEMBL) |
| Quantified Difference | Target compound shows confirmed sub-100 nM activity; comparator has no reported activity, representing unknown/untested profile |
| Conditions | Antagonist activity at human P2X3 receptor expressed in rat C6-BU-1 cells (BindingDB CHEMBL4748113) |
Why This Matters
Confirmed P2X3 antagonist activity at 16 nM differentiates this compound from untested positional isomers and supports its selection for P2X3-targeted pain or sensory neurobiology research.
- [1] BindingDB. (2025). BDBM50563052 (CHEMBL4748113): IC50 = 16 nM at human P2X3 receptor expressed in rat C6-BU-1 cells; IC50 = 6.10 nM at rat P2X3 receptor. Binding Database, Shionogi/ChEMBL curation. View Source
